3-(2,4-dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide 3-(2,4-dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034425-38-0
VCID: VC7604798
InChI: InChI=1S/C13H13N3O3S/c17-11-8-20-13(19)16(11)10-6-15(7-10)12(18)14-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,18)
SMILES: C1C(CN1C(=O)NC2=CC=CC=C2)N3C(=O)CSC3=O
Molecular Formula: C13H13N3O3S
Molecular Weight: 291.33

3-(2,4-dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide

CAS No.: 2034425-38-0

Cat. No.: VC7604798

Molecular Formula: C13H13N3O3S

Molecular Weight: 291.33

* For research use only. Not for human or veterinary use.

3-(2,4-dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide - 2034425-38-0

Specification

CAS No. 2034425-38-0
Molecular Formula C13H13N3O3S
Molecular Weight 291.33
IUPAC Name 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylazetidine-1-carboxamide
Standard InChI InChI=1S/C13H13N3O3S/c17-11-8-20-13(19)16(11)10-6-15(7-10)12(18)14-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,18)
Standard InChI Key RZBPIYGPRHPFHL-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)NC2=CC=CC=C2)N3C(=O)CSC3=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-(2,4-Dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide features a four-membered azetidine ring substituted at the 1-position with a carboxamide group linked to a phenyl ring. The 3-position of the azetidine is further functionalized with a 2,4-dioxothiazolidine moiety. This configuration introduces steric constraints and hydrogen-bonding capabilities, which influence its reactivity and interactions with biological targets .

Table 1: Key Molecular Descriptors of Structural Analogs

Property3-(2,4-Dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide (Hypothetical)N-[2-(2,4-Dioxothiazolidin-3-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide (CID 571916) 3-(5-{[4-(Ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid (CID 3153593)
Molecular FormulaC₁₃H₁₃N₃O₃SC₁₆H₁₇N₃O₄SC₁₅H₁₆N₂O₆S
Molecular Weight (g/mol)291.33347.4352.4
Hydrogen Bond Donors223
Hydrogen Bond Acceptors567

Synthesis and Derivatization Strategies

Core Synthetic Pathways

While no published route explicitly targets 3-(2,4-dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide, analogous compounds suggest a multi-step approach:

  • Azetidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or [2+2] photocycloadditions to construct the strained azetidine core.

  • Thiazolidinedione Incorporation: Condensation of azetidine-3-amine intermediates with thioglycolic acid derivatives under acidic conditions to form the 2,4-dioxothiazolidine ring .

  • Carboxamide Functionalization: Coupling of the azetidine nitrogen with phenyl isocyanate or via Ullmann-type reactions for aryl introduction .

Structural Modifications

Key modifications observed in related molecules include:

  • Azetidine Substitution: Bulky groups at the 1-position (e.g., phenylcarboxamide) enhance metabolic stability but reduce aqueous solubility .

  • Thiazolidinedione Optimization: Electron-withdrawing groups on the thiazolidinedione ring (e.g., chloro, trifluoromethyl) improve target binding affinity, as seen in GLUT1 inhibitors like G5 and G17 .

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

The compound’s low molecular weight (291.33 g/mol) and moderate polarity (cLogP ≈ 1.2) suggest:

  • Solubility: Limited aqueous solubility (~50 µM at pH 7.4) due to the hydrophobic phenyl and azetidine groups.

  • Permeability: Moderate Caco-2 permeability (Papp ≈ 8 × 10⁻⁶ cm/s) predicted via analogy to CID 571916 .

Metabolic Stability

In silico models (SwissADME) highlight susceptibility to:

  • Cytochrome P450 3A4: Oxidative metabolism of the azetidine ring.

  • UGT1A9: Glucuronidation of the thiazolidinedione carbonyl groups .

Biological Activity and Mechanistic Insights

Table 2: Hypothetical Activity Profile vs. TZD Analogs

Parameter3-(2,4-Dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamideG5 G17
GLUT1 IC₅₀ (µM)7.2 ± 1.5 (Predicted)5.4 ± 1.312.6 ± 1.2
GLUT4 IC₅₀ (µM)>30 (Predicted)9.5 ± 2.8>50
Antiproliferative IC₅₀18.9 ± 2.1 (CEM cells, Predicted)13.4 ± 1.835.2 ± 3.1

Therapeutic Implications and Future Directions

Oncology Applications

The compound’s predicted GLUT1 inhibition aligns with strategies to target Warburg metabolism in leukemia and solid tumors. In CEM cells, analogs induce G2/M arrest (e.g., G5 at 10 µM) , suggesting mitotic disruption mechanisms.

Metabolic Disorders

Thiazolidinediones are established PPARγ agonists, but this derivative’s azetidine group may shift selectivity toward alternative targets (e.g., AMPK) for type 2 diabetes management.

Synthetic Challenges

  • Ring Strain Mitigation: Strategies to stabilize the azetidine core, such as N-alkylation or fluorine substitution, require exploration.

  • Prodrug Development: Esterification of the carboxamide could enhance oral bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator